SRN-927 -

SRN-927

Catalog Number: EVT-282663
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Overview

SRN-927, also known as GDC-0927, is a nonsteroidal selective estrogen receptor degrader designed primarily for the treatment of estrogen receptor-positive breast cancer. This compound exhibits potential antineoplastic activity by binding specifically to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor. Consequently, this action inhibits estrogen receptor-mediated signaling pathways, which are crucial for the growth and survival of estrogen-dependent cancer cells .

Source and Classification

SRN-927 is classified as a selective estrogen receptor degrader. It was developed as an oral medication to enhance therapeutic options for patients with hormone receptor-positive breast cancer, particularly those who may have developed resistance to traditional therapies such as tamoxifen and aromatase inhibitors . The compound is synthesized in laboratories and is not yet approved for clinical use but is under investigation in various clinical trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRN-927 involves several key steps that utilize established organic chemistry techniques. The primary synthetic route includes:

  1. Formation of Core Structure: The initial step involves creating the indole-based core structure, which is pivotal for the compound's activity.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance binding affinity to the estrogen receptor.
  3. Purification: Techniques such as column chromatography are employed to purify the final product, ensuring a high degree of purity (greater than 98%) .

The detailed synthetic pathway can be complex and typically requires optimization to improve yield and reduce by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of SRN-927 features a distinctive indole core with various substituents that contribute to its biological activity. The structure can be represented in terms of its chemical formula:

  • Chemical Formula: C23_{23}H24_{24}F2_{2}N2_{2}O2_{2}
  • Molecular Weight: Approximately 414.45 g/mol

Key structural attributes include:

  • A nonsteroidal backbone that differentiates it from traditional steroidal estrogen receptor antagonists.
  • Specific fluorinated groups that enhance its pharmacokinetic properties.

The three-dimensional conformation of SRN-927 allows it to effectively bind to the estrogen receptor, facilitating its degradation .

Chemical Reactions Analysis

Reactions and Technical Details

SRN-927 undergoes several chemical reactions that are essential for its mechanism of action:

  1. Binding Reaction: Upon administration, SRN-927 binds to the estrogen receptor, leading to a conformational change.
  2. Degradation Pathway: This binding triggers ubiquitination of the receptor, marking it for proteasomal degradation.
  3. Inhibition of Signaling: The degradation prevents downstream signaling pathways associated with cell proliferation and survival.

These reactions illustrate how SRN-927 disrupts normal cellular processes in estrogen-dependent cancers, thereby exerting its therapeutic effects .

Mechanism of Action

Process and Data

The mechanism through which SRN-927 operates involves several critical steps:

  1. Estrogen Receptor Binding: SRN-927 selectively binds to the estrogen receptor alpha isoform.
  2. Conformational Change Induction: This binding induces a conformational alteration in the receptor that promotes its interaction with E3 ubiquitin ligases.
  3. Ubiquitination and Degradation: The receptor is tagged for degradation via ubiquitin-proteasome pathways, leading to reduced levels of active estrogen receptors within cancer cells.

This mechanism effectively diminishes the proliferative signals typically mediated by estrogen, thereby inhibiting tumor growth in breast cancer models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRN-927 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide; insoluble in water
  • Storage Conditions: Should be stored in a dry, dark place at temperatures between 0 - 4 °C for short-term storage or -20 °C for long-term storage.
  • Shelf Life: Greater than two years when stored properly
  • Purity: Typically exceeds 98% .

These properties are crucial for laboratory handling and formulation development.

Applications

Scientific Uses

SRN-927 is primarily investigated for its potential applications in oncology, particularly in treating breast cancers that express estrogen receptors. Its role as a selective estrogen receptor degrader positions it as a promising candidate in scenarios where traditional therapies fail due to resistance mechanisms.

Clinical studies are ongoing to evaluate its efficacy when used alone or in combination with other therapeutic agents, such as cyclin-dependent kinase inhibitors, which may enhance its antitumor effects . The continued research into SRN-927 aims to provide new avenues for effective treatment strategies against hormone-resistant breast cancer.

Properties

Product Name

SRN-927

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SRN927; SRN 927; SRN-927.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.